1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, methyl ester
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Overview
Description
1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, methyl ester is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, methyl ester can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hexahydro-1H-azepine-1-carboxylic acid with methanol in the presence of a catalyst can yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Azepine-1-carboxylic acid, hexahydro-2-oxo-, phenylmethyl ester
- 1H-Azepine-1-carboxylic acid, hexahydro-5-hydroxy-2-oxo-, 1,1-dimethylethyl ester
- 1H-Azepine-4-carboxylic acid, hexahydro-1-methyl-5-oxo-, methyl ester
Uniqueness
1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, methyl ester is unique due to its specific structural features and the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
61995-22-0 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 3-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)9-5-3-2-4-7(10)6-9/h2-6H2,1H3 |
InChI Key |
YDPAUQVLWXRTTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC(=O)C1 |
Origin of Product |
United States |
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